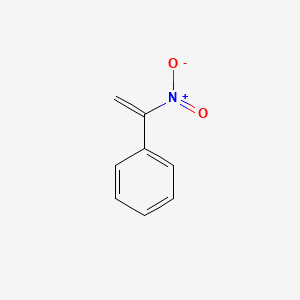
(-)-Propylhexedrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Propylhexedrine hydrochloride: is a chemical compound known for its stimulant properties. It is a derivative of hexahydrobenzene and is commonly used as a decongestant in nasal inhalers. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Propylhexedrine hydrochloride typically involves the reduction of propylhexedrine. One common method is the catalytic hydrogenation of propylhexedrine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Propylhexedrine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced further to form different reduced products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of fully reduced products.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its chiral properties and enantiomeric purity.
Biology:
- Investigated for its effects on biological systems, particularly its stimulant properties.
- Used in research on neurotransmitter release and uptake.
Medicine:
- Commonly used as a decongestant in nasal inhalers.
- Studied for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD).
Industry:
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
Mechanism of Action: (-)-Propylhexedrine hydrochloride exerts its effects by stimulating the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased alertness and reduced fatigue. The compound binds to and activates adrenergic receptors, which are involved in the regulation of various physiological processes.
Molecular Targets and Pathways:
Adrenergic Receptors: Activation of these receptors leads to increased release of norepinephrine and dopamine.
Neurotransmitter Pathways: Involvement in the modulation of neurotransmitter release and uptake.
Comparación Con Compuestos Similares
Methamphetamine: Shares similar stimulant properties but has a different chemical structure.
Amphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A natural compound with similar decongestant and stimulant effects.
Uniqueness: (-)-Propylhexedrine hydrochloride is unique in its specific chiral arrangement and its use primarily as a decongestant in nasal inhalers. Its stimulant properties are also distinct due to its specific interaction with adrenergic receptors.
Propiedades
Número CAS |
6192-98-9 |
|---|---|
Fórmula molecular |
C10H22ClN |
Peso molecular |
191.74 g/mol |
Nombre IUPAC |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/t9-;/m0./s1 |
Clave InChI |
WLEGHNSHAIHZPS-FVGYRXGTSA-N |
SMILES isomérico |
C[C@@H](CC1CCCCC1)NC.Cl |
SMILES canónico |
CC(CC1CCCCC1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


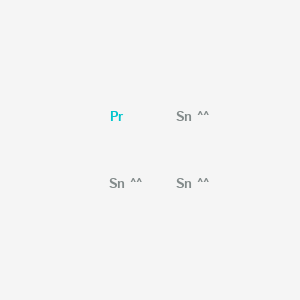
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
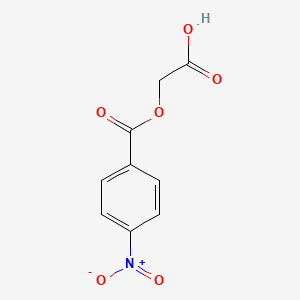

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

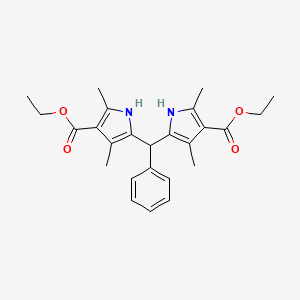
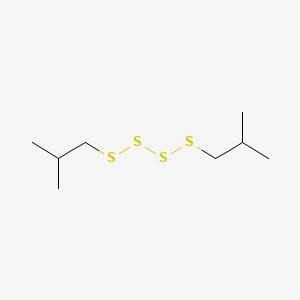
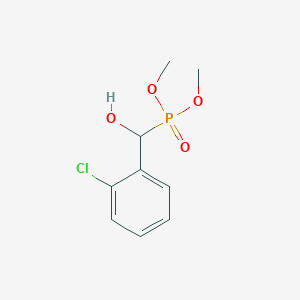

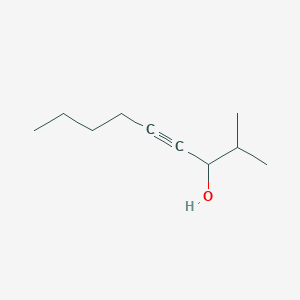
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)
